molecular formula C8H13N3O B13167197 N-(sec-butyl)-1H-imidazole-1-carboxamide

N-(sec-butyl)-1H-imidazole-1-carboxamide

Cat. No.: B13167197
M. Wt: 167.21 g/mol
InChI Key: GOFWVPSSZBHFKW-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1H-imidazole-1-carboxamide is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The sec-butyl group attached to the nitrogen atom at position 1 adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-1H-imidazole-1-carboxamide typically involves the reaction of sec-butylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper-based catalysts can be employed to improve reaction rates and selectivity. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Formation of imidazole-1-carboxylic acid derivatives

    Reduction: Formation of secondary amines or alcohols

    Substitution: Formation of substituted imidazoles with various functional groups

Scientific Research Applications

N-(sec-butyl)-1H-imidazole-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. The sec-butyl group may enhance the compound’s binding affinity and selectivity, contributing to its unique biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-1H-imidazole-1-carboxamide
  • N-(isobutyl)-1H-imidazole-1-carboxamide
  • N-(n-butyl)-1H-imidazole-1-carboxamide

Uniqueness

N-(sec-butyl)-1H-imidazole-1-carboxamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-butan-2-ylimidazole-1-carboxamide

InChI

InChI=1S/C8H13N3O/c1-3-7(2)10-8(12)11-5-4-9-6-11/h4-7H,3H2,1-2H3,(H,10,12)

InChI Key

GOFWVPSSZBHFKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)N1C=CN=C1

Origin of Product

United States

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